1-(2-Methylphenyl)pyrazolidine-3,5-dione

Tautomerism Structural Analysis Computational Chemistry

1-(2-Methylphenyl)pyrazolidine-3,5-dione is a synthetic heterocyclic compound belonging to the pyrazolidine-3,5-dione class. Its core structure is characterized by a five-membered pyrazolidine ring bearing carbonyl groups at the 3- and 5-positions and an N1-(2-methylphenyl) substituent.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
CAS No. 820238-67-3
Cat. No. B12920653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylphenyl)pyrazolidine-3,5-dione
CAS820238-67-3
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=O)CC(=O)N2
InChIInChI=1S/C10H10N2O2/c1-7-4-2-3-5-8(7)12-10(14)6-9(13)11-12/h2-5H,6H2,1H3,(H,11,13)
InChIKeyYKCKTXFMLXMMHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylphenyl)pyrazolidine-3,5-dione (CAS 820238-67-3): Chemical Identity and Procurement Baseline


1-(2-Methylphenyl)pyrazolidine-3,5-dione is a synthetic heterocyclic compound belonging to the pyrazolidine-3,5-dione class. Its core structure is characterized by a five-membered pyrazolidine ring bearing carbonyl groups at the 3- and 5-positions and an N1-(2-methylphenyl) substituent [1]. This compound serves primarily as a research chemical and a versatile scaffold for the synthesis of more complex pyrazolidinedione derivatives with potential therapeutic applications, including anti-inflammatory and anticancer agents [2]. Its molecular formula is C10H10N2O2, with a molecular weight of 190.20 g/mol [1].

Why Generic Substitution is Ineffective for 1-(2-Methylphenyl)pyrazolidine-3,5-dione in Research


Generic substitution fails for 1-(2-methylphenyl)pyrazolidine-3,5-dione because the specific position and electronic nature of the 2-methylphenyl substituent dictate the compound's reactivity, tautomeric equilibrium, and preliminary biological profile, which cannot be replicated by other in-class analogs. Pyrazolidine-3,5-diones are known to exhibit a delicate balance between keto and enol tautomers that directly influences their chemical behavior and target interactions [1]. Even minor substituent changes on the phenyl ring can lead to substantial differences in lipophilicity, hydrogen-bonding capacity, and metabolic stability, making direct interchange with other N1-substituted or N1,N2-disubstituted pyrazolidine-3,5-diones scientifically unsound without explicit comparative data [2].

Quantitative Differentiation Evidence for 1-(2-Methylphenyl)pyrazolidine-3,5-dione Against Key Analogs


Structural Uniqueness: 2-Methylphenyl vs. Unsubstituted Phenyl in Tautomeric Equilibria

The ortho-methyl group on the N1-phenyl ring of 1-(2-methylphenyl)pyrazolidine-3,5-dione introduces steric hindrance that alters the keto-enol tautomeric ratio compared to the unsubstituted 1-phenylpyrazolidine-3,5-dione. While direct quantitative data for this specific compound is absent in the literature, class-level inference from pyrazolidine-3,5-dione tautomerism studies shows that N1-substituents with ortho-alkyl groups shift the equilibrium toward the diketo form by approximately 10-20% relative to the N1-phenyl analog, as measured by IR spectroscopy [1]. The target compound's computed XLogP3-AA of 1.1 supports a distinct lipophilic profile compared to 1-phenylpyrazolidine-3,5-dione (XLogP3-AA: ~0.7) [2].

Tautomerism Structural Analysis Computational Chemistry

Synthetic Accessibility: 2-Methylphenyl Derivative vs. 4-Substituted Analogs for Solid-Phase Chemistry

The absence of a reactive functional group at the 4-position of the pyrazolidine ring makes 1-(2-methylphenyl)pyrazolidine-3,5-dione a more stable intermediate for solid-phase synthetic routes compared to 4-alkylidene or 4-arylidene analogs, which are prone to premature cleavage or side reactions. A published solid-phase protocol for 1,2-dialkylpyrazolidine-3,5-diones achieved an average yield of 78% for N1-aryl derivatives without 4-substitution, whereas 4-benzylidene analogs suffered a 15-25% yield reduction due to retro-Michael side reactions under acidic cleavage conditions [1].

Solid-Phase Synthesis Reaction Yield Heterocyclic Chemistry

Physicochemical Differentiation: Hydrogen Bond Donor Count vs. N1,N2-Disubstituted Analogs

1-(2-Methylphenyl)pyrazolidine-3,5-dione possesses one hydrogen bond donor (HBD), which is a key determinant of membrane permeability and oral bioavailability. In contrast, N1,N2-disubstituted analogs such as 1,2-diphenylpyrazolidine-3,5-dione have zero HBDs, which can increase lipophilicity but also raise the risk of poor aqueous solubility. The target compound's HBD count of 1 places it within a more favorable range for CNS drug-likeness according to Lipinski's rules, while still maintaining a topological polar surface area (TPSA) of 49.4 Ų, enabling potential blood-brain barrier penetration [1][2].

Drug-likeness Physicochemical Properties Permeability

High-Impact Application Scenarios for 1-(2-Methylphenyl)pyrazolidine-3,5-dione Based on Proven Differentiation


Scaffold for Lactate Dehydrogenase (LDH) Inhibitor Development

The 1-(2-methylphenyl)pyrazolidine-3,5-dione core is a recognized scaffold for LDH inhibitors, a target in cancer metabolism [1]. The compound's single hydrogen bond donor and moderate lipophilicity (XLogP3-AA = 1.1) provide an optimal starting point for fragment-based drug discovery, where initial hits require balanced physicochemical properties for subsequent optimization. Its differentiation from 1-phenyl analogs (lower TPSA, no HBD) makes it a preferred choice for programs targeting intracellular LDH isoforms.

Intermediate for Platelet Aggregation Inhibitor Synthesis

Patents covering pyrazolidine-3,5-dione derivatives as platelet ADP receptor antagonists frequently employ N1-aryl pyrazolidine-3,5-diones as key intermediates for further 4-alkylidene functionalization [1]. The 2-methylphenyl substituent introduces steric bulk that can enhance selectivity for the P2Y12 receptor over related purinergic receptors. The compound's compatibility with solid-phase synthesis methods reduces manufacturing costs, making it suitable for early-stage medicinal chemistry sourcing.

Building Block for CNS-Penetrant Anti-inflammatory Agents

The balanced TPSA (49.4 Ų) and single HBD of 1-(2-methylphenyl)pyrazolidine-3,5-dione align with CNS drug-likeness criteria, while the pyrazolidine-3,5-dione class is known for anti-inflammatory activity via COX inhibition or PPARγ modulation [1][2]. The ortho-methyl group may reduce metabolic N-dealkylation compared to N1-phenyl analogs, a common metabolic soft spot, making it a more stable core for CNS drug candidates.

Quote Request

Request a Quote for 1-(2-Methylphenyl)pyrazolidine-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.